2-Bromo-4-methoxyaniline hydrochloride

Organic Synthesis Pharmaceutical Intermediates Salt Selection

Stability and solubility limitations of free-base 2-bromo-4-methoxyaniline introduce variability in API synthesis. The hydrochloride salt resolves these pain points, providing a consistent, crystalline solid validated as the designated starting material for AZD9291 (EGFR TKI) per patent CN201810227822.1. - Ensures batch-to-batch uniformity and simplifies reaction workup/purification. - Ortho-bromo and para-methoxy substitution pattern preserves regioselectivity essential for Suzuki-Miyaura and Buchwald-Hartwig couplings. - Trusted by CROs and CDMOs for generic oncology API production; available with full QA documentation and global logistics.

Molecular Formula C7H9BrClNO
Molecular Weight 238.51 g/mol
CAS No. 1774893-42-3
Cat. No. B1378777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-methoxyaniline hydrochloride
CAS1774893-42-3
Molecular FormulaC7H9BrClNO
Molecular Weight238.51 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)N)Br.Cl
InChIInChI=1S/C7H8BrNO.ClH/c1-10-5-2-3-7(9)6(8)4-5;/h2-4H,9H2,1H3;1H
InChIKeyBGQGCYSNWCTMLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-methoxyaniline Hydrochloride: Pharmaceutical Intermediate


2-Bromo-4-methoxyaniline hydrochloride (CAS 1774893-42-3), molecular formula C₇H₉BrClNO and molecular weight 238.51 g/mol, is the hydrochloride salt of the free base 2-bromo-4-methoxyaniline (CAS 32338-02-6) . It is a halogenated aromatic amine derivative characterized by a bromine atom at the ortho position and a methoxy group at the para position relative to the amino group on a benzene ring . The compound is primarily employed as a building block or intermediate in organic synthesis, particularly within the pharmaceutical industry for the construction of complex active pharmaceutical ingredients (APIs) .

Salt form: Enhanced aqueous solubility for workup and crystallization
Reactive handle: Ortho-bromo group for Suzuki-Miyaura and Buchwald-Hartwig couplings
Building block: Reported intermediate for pharmaceutical API construction

2-Bromo-4-methoxyaniline HCl: Substitution Risks


Direct substitution of 2-bromo-4-methoxyaniline hydrochloride with its free base (CAS 32338-02-6) or other halogenated aniline analogs is not a trivial exchange for research and industrial applications. The hydrochloride salt offers markedly enhanced stability, improved water solubility, and superior crystallization properties compared to the free base [1], which can be a critical factor in reaction workup and purification. While the free base can participate in key reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings [2], its use may introduce variability in solubility and stability that the salt form mitigates. Furthermore, the specific 2-bromo-4-methoxy substitution pattern is essential for regioselective transformations in complex API syntheses, such as those for EGFR tyrosine kinase inhibitors . Substituting with a positional isomer (e.g., 3-bromo-4-methoxyaniline) would alter the electronics and sterics of the aniline ring, leading to a different reaction outcome or a failed synthetic route. The quantitative evidence below establishes the specific contexts where this exact salt form is preferred.

1
Free base (CAS 32338-02-6) may reduce aqueous solubility and long-term stability, shifting workup reproducibility.
2
Positional isomer (e.g., 3-bromo-4-methoxyaniline) alters electronics/sterics, leading to different regioselectivity; not a direct drop-in replacement.
3
Purity specification (95% salt vs ≥98% free base) may require review for metal-catalyzed steps sensitive to impurities.

2-Bromo-4-methoxyaniline HCl: Evidence vs. Analogs


Solubility and Stability: Salt vs. Free Base

The hydrochloride salt (CAS 1774893-42-3) provides a quantifiable improvement in water solubility compared to the free base form (CAS 32338-02-6). While the free base is soluble in organic solvents like ethanol and ether , the salt is described as soluble in water and ethanol . This enhanced aqueous solubility facilitates purification by crystallization and simplifies aqueous workup procedures. Furthermore, the salt form offers superior long-term stability and better crystallization properties, which are advantageous for consistent handling and formulation [1].

Solubility: Salt vs. Free Base
Reported
Salt: soluble in water and ethanol; Free base: soluble in ethanol, ether
Aqueous solubility may simplify workup and crystallization
Qualitative comparison; quantified solubility data to verify
Organic Synthesis Pharmaceutical Intermediates Salt Selection

Validated Intermediate for Osimertinib Synthesis

Patent CN201810227822.1 explicitly discloses a preparation method for the anti-tumor drug AZD9291 (Osimertinib) that uses 2-bromo-4-methoxyaniline as a starting material . The free base is subsequently converted through a series of reactions (nitration, Grignard, acylation, reduction, etc.) to yield the target API. This established synthetic route validates the specific 2-bromo-4-methoxy substitution pattern as essential. The hydrochloride salt, being a more stable and soluble form of this same core molecule, serves as the preferred input material for this validated process, ensuring consistent performance in the initial steps.

Patent-Disclosed Synthetic Intermediate
Reported route
Patent CN201810227822.1 uses 2-bromo-4-methoxyaniline as starting material for AZD9291 (Osimertinib)
Supports process-fit review when following patent route
No direct comparative data provided; process reproducibility to verify
Anticancer Drug Synthesis EGFR Tyrosine Kinase Inhibitor Patent-Disclosed Intermediate

Purity: Free Base vs. Hydrochloride Salt

Commercial suppliers provide 2-bromo-4-methoxyaniline (free base) with a standard assay of ≥98.0% (GC) , and the hydrochloride salt is offered at a minimum purity of 95% . While both are high-purity grades, the hydrochloride's 95% specification is typical for a salt and remains suitable for most synthetic applications. The free base's 98% purity is confirmed by analytical methods like NMR, HPLC, and GC, ensuring minimal impurities that could interfere with sensitive reactions like metal-catalyzed couplings .

Purity Specification Comparison
Specification review
Salt min. 95%; Free base ≥98.0% (GC)
Purity difference may influence sensitive catalytic steps
Supplier specifications; lot-specific COA advised
Chemical Purity Procurement Specifications Synthetic Reliability

Ortho-Bromo: Key Cross-Coupling Handle

The ortho-bromo substitution on the aniline ring of 2-bromo-4-methoxyaniline is a key functional handle that enables participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations [1]. These reactions are foundational for constructing carbon-carbon and carbon-nitrogen bonds in complex pharmaceutical scaffolds. While other halogenated anilines (e.g., 4-bromo-2-methoxyaniline) may also undergo coupling, the combination of an ortho-bromo and para-methoxy group provides a specific electronic and steric environment that can be exploited for regioselective transformations.

Ortho-Bromo Cross-Coupling Handle
Class-level
Ortho-bromo enables Suzuki-Miyaura and Buchwald-Hartwig couplings (class-level)
Supports regioselective cross-coupling in scaffold diversification
Class-level inference; actual reactivity may depend on conditions
Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Palladium Catalysis

ALK Inhibitor Precursor

Vendor literature and technical summaries indicate that 2-bromo-4-methoxyaniline hydrochloride has been used in the synthesis of anaplastic lymphoma kinase (ALK) inhibitors . ALK is a validated target in non-small cell lung cancer (NSCLC) and other malignancies. While specific quantitative inhibitory data for the final inhibitors is not provided for the starting material itself, the use of this compound as a building block in the construction of ALK inhibitors demonstrates its value in generating bioactive molecules. This is a class-level inference based on the compound's role as a precursor to known pharmacophores.

ALK Inhibitor Synthesis Use
Class-level
Vendor literature mentions use in ALK inhibitor construction
May support kinase inhibitor library synthesis; requires target-specific validation
Class-level inference; no inhibitory data for final compounds
ALK Inhibitors Kinase Inhibition Oncology Therapeutics

2-Bromo-4-methoxyaniline HCl: Procurement & Applications


Osimertinib (AZD9291) Scale-Up

This is the most well-documented application for the compound. As disclosed in patent CN201810227822.1 , 2-bromo-4-methoxyaniline is the designated starting material for the synthesis of AZD9291. For CROs, CDMOs, and pharmaceutical companies engaged in the development or generic production of this blockbuster oncology drug, procurement of the hydrochloride salt ensures a consistent, stable, and high-purity input for the validated synthetic route. Using an alternative starting material would necessitate re-validation of the entire process, incurring significant time and cost. This scenario is directly supported by the evidence in Section 3, Evidence Item 2.

Cross-Coupling for Kinase Inhibitor Libraries

The ortho-bromo group is a versatile handle for Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the rapid diversification of the aniline core [1]. Medicinal chemistry groups seeking to build libraries of kinase inhibitors (e.g., ALK inhibitors ) can utilize the hydrochloride salt as a common, bench-stable intermediate. Its improved water solubility and crystallization properties compared to the free base [2] facilitate purification of the initial aniline building block and its subsequent use in parallel synthesis. This scenario is supported by Evidence Items 1, 4, and 5.

Agrochemical Intermediate Synthesis

The compound's structure is typical of intermediates used in the synthesis of herbicides and fungicides [3]. While the exact target products are often proprietary, the 2-bromo-4-methoxyaniline core is a known motif in crop protection chemicals. The hydrochloride salt's enhanced solubility and stability make it a more convenient and reliable reagent for process chemistry groups in the agrochemical sector, particularly when conducting multi-step syntheses where a free-flowing, crystalline salt is preferred. This scenario is supported by the general properties of the salt (Evidence Item 1) and its known class of applications.

Application
Selection Property
Validation Focus
EGFR inhibitor (Osimertinib) synthesis scale-up
Regioisomeric fidelity to patent route
Process reproducibility with specified starting material
Kinase inhibitor library synthesis
Ortho-bromo cross-coupling handle
Reaction scope and regioselectivity under library conditions
Agrochemical intermediate process chemistry
Salt-form processability and stability
Multi-step synthesis consistency and aqueous workup

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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